

Mass Spectrometry Fragmentation Pattern: 3-Bromophenyl Triflate[1]

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Compound of Interest

Compound Name:	3-Bromophenyl trifluoromethanesulfonate
CAS No.:	66107-31-1
Cat. No.:	B2474234

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Executive Summary

3-Bromophenyl triflate (CAS: 591-20-8) is a critical electrophile in cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its mass spectrometric (MS) signature is distinct from its synthetic precursor (3-bromophenol) and common byproducts, primarily due to the labile yet diagnostic trifluoromethanesulfonyl (triflyl) group.

In Electron Ionization (EI) MS, the compound exhibits a weak molecular ion (

) accompanied by a dominant fragmentation pathway driven by sulfonyl rearrangement and C-O bond cleavage. Successful identification relies on detecting the characteristic isotopic doublet of bromine (

) superimposed on the triflate-specific loss channels.

Mechanistic Fragmentation Pathway

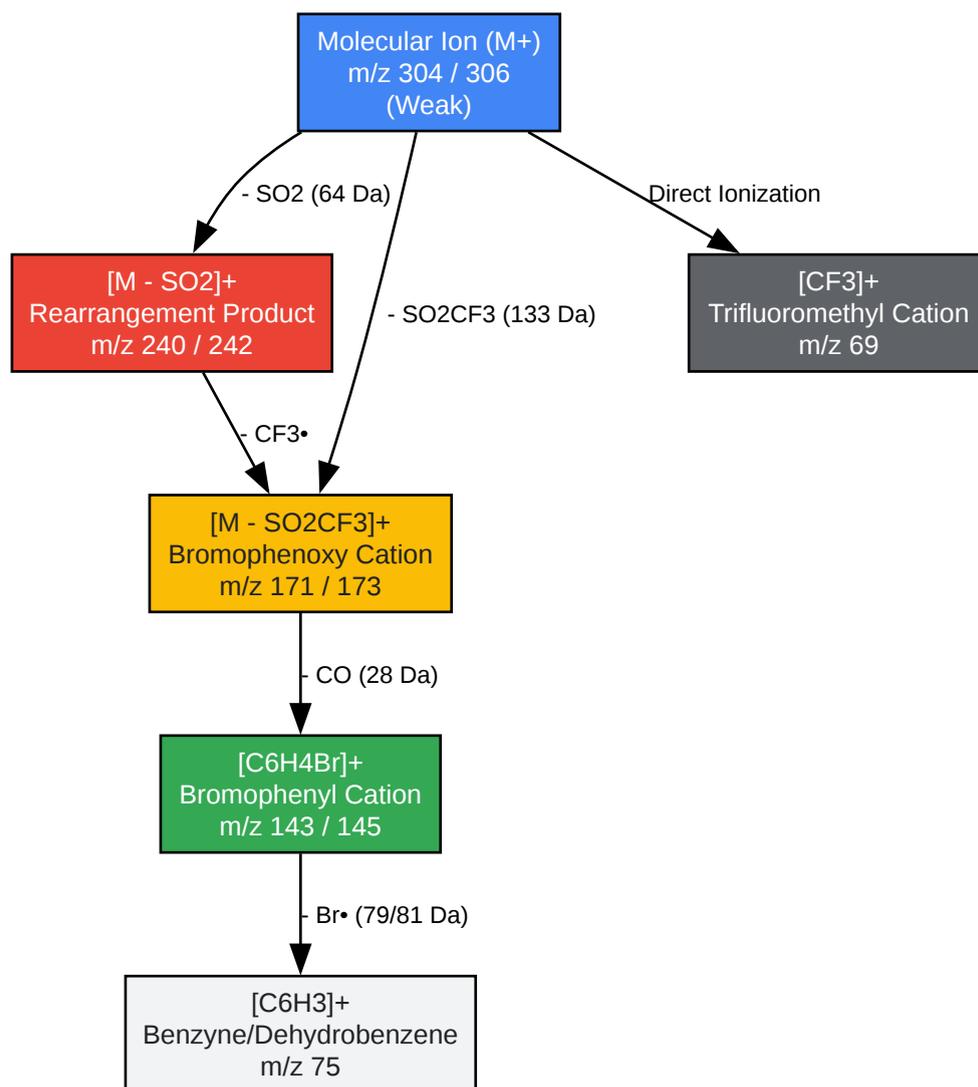
Unlike simple aryl halides, aryl triflates undergo a complex rearrangement upon ionization. The molecular ion (

, m/z 304/306) typically ejects neutral sulfur dioxide (

) to form a trifluoromethyl ether radical cation, or undergoes direct cleavage of the S-O bond.

Signaling Pathway Diagram

The following diagram illustrates the primary high-energy fragmentation cascade observed in EI-MS (70 eV).



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Caption: Primary fragmentation channels for 3-bromophenyl triflate under 70 eV EI conditions. The rearrangement to the ether cation (m/z 240/242) is a hallmark of aryl triflates.

Comparative Profiling: Triflate vs. Alternatives

Distinguishing 3-bromophenyl triflate from its hydrolysis product (3-bromophenol) or isomers requires analysis of specific diagnostic ions. The triflate group adds significant mass (133 Da)

and unique fluorinated fragments.

Table 1: Diagnostic Ion Comparison

Feature	3-Bromophenyl Triflate	3-Bromophenol (Precursor/Impurity)	1,3-Dibromobenzene (Alternative)
Molecular Ion ()	304 / 306 (1:1 ratio)	172 / 174 (1:1 ratio)	234 / 236 / 238 (1:2:1 ratio)
Base Peak (Typical)	69 () or 143 ()	172 ()	236 ()
Key Loss -1	() 240/242	() 143/145	() 155/157
Key Loss -2	() 171/173	() 144/146	() 76
Fluorine Signature	m/z 69 (Strong)	Absent	Absent

Performance Insight

- Stability:** The triflate molecular ion is less stable than that of 3-bromophenol or dibromobenzene. In GC-MS, if the injector temperature is too high (>250°C), thermal degradation may artificially increase the abundance of m/z 172/174 (phenol) peaks.
- Isomer Differentiation:** 3-Bromophenyl triflate is virtually indistinguishable from 4-bromophenyl triflate by mass spectrum alone (identical fragments). Chromatographic separation is required:

- Retention Order (Typical Non-polar Column): 2-Bromo < 3-Bromo < 4-Bromo.

Experimental Protocol: GC-MS Characterization

To ensure reproducible data and minimize thermal decomposition of the triflate moiety, follow this optimized protocol.

Methodology

- Sample Preparation:
 - Dissolve 1 mg of 3-bromophenyl triflate in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
 - Note: Avoid methanol/ethanol to prevent transesterification or nucleophilic attack in the injector.
- GC Conditions (Agilent 7890/5977 equiv.):
 - Column: HP-5ms or DB-5ms (30 m × 0.25 mm, 0.25 μm).
 - Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
 - Inlet: Split mode (20:1), Temperature 220°C.
 - Critical: Keep inlet temperature <250°C to prevent or hydrolysis artifacts.
 - Oven Program:
 - Start: 50°C (Hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - End: Hold 3 min.
- MS Acquisition:

- Source Temp: 230°C.
- Quad Temp: 150°C.
- Scan Range: m/z 40–350.
- Threshold: 100 counts.

Data Validation Criteria

- Criterion 1: Presence of m/z 69 ().
- Criterion 2: 1:1 isotopic ratio for parent (304/306) and daughter (143/145) ions.
- Criterion 3: Absence of m/z 172/174 (indicates pure triflate with no phenol hydrolysis).

References

- NIST Mass Spectrometry Data Center. Mass Spectrum of Phenol, 3-bromo- (CAS 591-20-8). National Institute of Standards and Technology. [1][2][3] [\[Link\]](#)
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